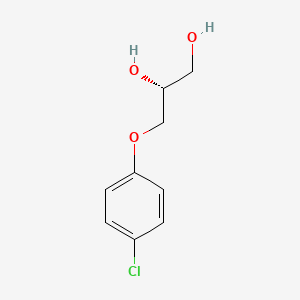![molecular formula C14H24O B1231054 1,3,3a,4,5,6,7,8,9,10,11,13a-Dodecahydrocyclododeca[c]furan CAS No. 40785-62-4](/img/structure/B1231054.png)
1,3,3a,4,5,6,7,8,9,10,11,13a-Dodecahydrocyclododeca[c]furan
Overview
Description
1,3,3a,4,5,6,7,8,9,10,11,13a-Dodecahydrocyclododeca[c]furan, also known as Dodecahydro-3a,6,6,9a-tetramethyl-naphtho[2,1-b]furan or Dodecahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan, is a cyclic ether compound with the molecular formula C14H24O. It is a colorless liquid that is soluble in organic solvents and has a unique structure that makes it an interesting compound for scientific research.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 1,3,3a,4,5,6,7,8,9,10,11,13a-Dodecahydrocyclododeca[c]furan involves the cyclization of a precursor compound with a suitable ring size and functional groups. The precursor compound can be synthesized from commercially available starting materials through a series of reactions.
Starting Materials
Cyclopentadiene, Maleic anhydride, Sodium hydroxide, Hydrochloric acid, Sodium chloride, Ethanol, Diethyl ether, Sodium borohydride, Acetic acid, Sodium acetate, Methanol, Hydrogen gas, Palladium on carbon
Reaction
Step 1: Synthesis of 5-(2-carboxyethyl)-2-cyclopentenone from cyclopentadiene and maleic anhydride using sodium hydroxide as a catalyst, Step 2: Reduction of 5-(2-carboxyethyl)-2-cyclopentenone to 5-(2-hydroxyethyl)-2-cyclopentenone using sodium borohydride as a reducing agent, Step 3: Cyclization of 5-(2-hydroxyethyl)-2-cyclopentenone to 1,3,3a,4,5,6,7,8,9,10,11,13a-Dodecahydrocyclododeca[c]furan using acetic acid as a catalyst, Step 4: Hydrogenation of 1,3,3a,4,5,6,7,8,9,10,11,13a-Dodecahydrocyclododeca[c]furan using hydrogen gas and palladium on carbon as a catalyst to obtain the final product
Mechanism Of Action
The mechanism of action of 1,3,3a,4,5,6,7,8,9,10,11,13a-Dodecahydrocyclododeca[c]furan is not well understood. However, it is believed that its biological activity is due to its ability to interact with cell membranes and proteins, leading to changes in cellular signaling and gene expression.
Biochemical And Physiological Effects
Studies have shown that 1,3,3a,4,5,6,7,8,9,10,11,13a-Dodecahydrocyclododeca[c]furan has a range of biochemical and physiological effects. It has been found to have antioxidant activity, which may be responsible for its anti-inflammatory and anticancer properties. It has also been shown to inhibit the growth of various microorganisms, including bacteria and fungi.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1,3,3a,4,5,6,7,8,9,10,11,13a-Dodecahydrocyclododeca[c]furan in lab experiments is its ability to encapsulate hydrophobic drugs, which can improve their solubility and bioavailability. Another advantage is its unique structure, which makes it an interesting compound for studying cellular signaling and gene expression. However, one limitation is that its mechanism of action is not well understood, which makes it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 1,3,3a,4,5,6,7,8,9,10,11,13a-Dodecahydrocyclododeca[c]furan. One area of interest is its potential use as a drug delivery system, particularly for hydrophobic drugs. Another area of research is its potential as a therapeutic agent for various diseases, including cancer and inflammation. Additionally, further studies are needed to better understand its mechanism of action and cellular targets.
Scientific Research Applications
1,3,3a,4,5,6,7,8,9,10,11,13a-Dodecahydrocyclododeca[c]furan has been studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial, anti-inflammatory, and anticancer properties. It has also been studied for its potential use as a drug delivery system due to its ability to encapsulate hydrophobic drugs.
properties
IUPAC Name |
(4Z)-1,3,3a,6,7,8,9,10,11,12,13,13a-dodecahydrocyclododeca[c]furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O/c1-2-4-6-8-10-14-12-15-11-13(14)9-7-5-3-1/h7,9,13-14H,1-6,8,10-12H2/b9-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPBNXSJUXIDLT-CLFYSBASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCC2COCC2C=CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCCC2COCC2/C=C\CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,3a,4,5,6,7,8,9,10,11,13a-Dodecahydrocyclododeca[c]furan | |
CAS RN |
40785-62-4 | |
| Record name | Muscogene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040785624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclododeca[c]furan, 1,3,3a,4,5,6,7,8,9,10,11,13a-dodecahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,3a,4,5,6,7,8,9,10,11,13a-dodecahydrocyclododeca[c]furan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.056 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



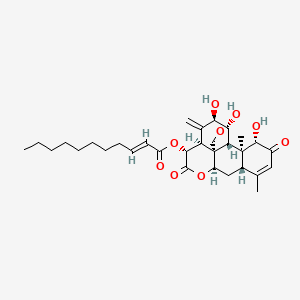
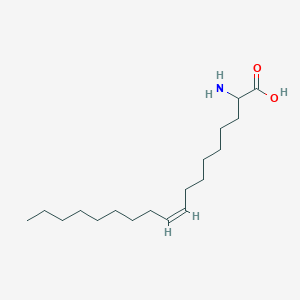
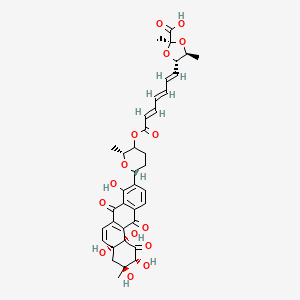
![N-[(4E,8E)-1,3-dihydroxyoctadeca-4,8-dien-2-yl]hexadecanamide](/img/structure/B1230974.png)
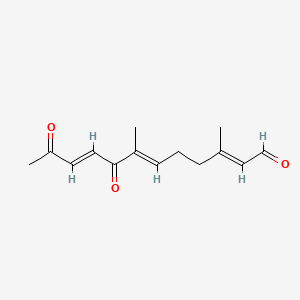
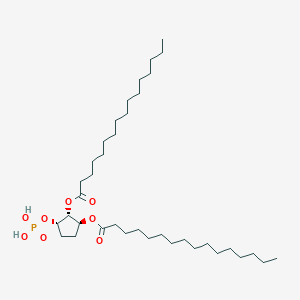
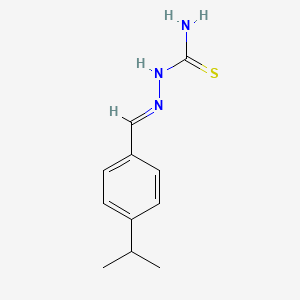
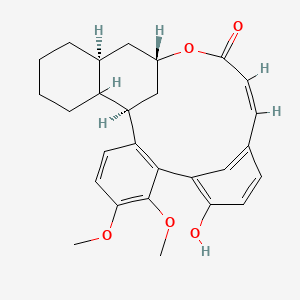
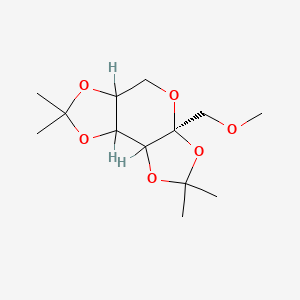
![N-[(4-fluorophenyl)methyl]-8-hydroxy-1,6-naphthyridine-7-carboxamide](/img/structure/B1230987.png)
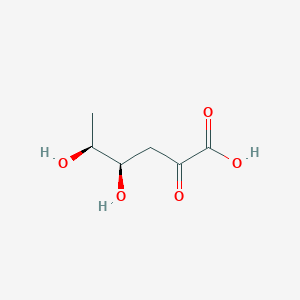
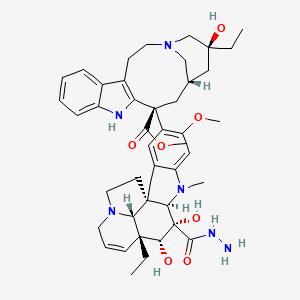
![[(2S,4R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2,3-dihydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B1230993.png)
